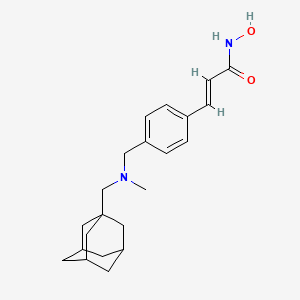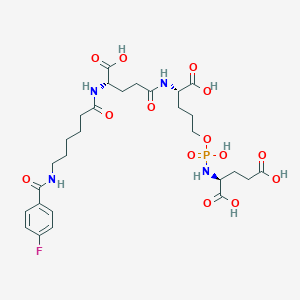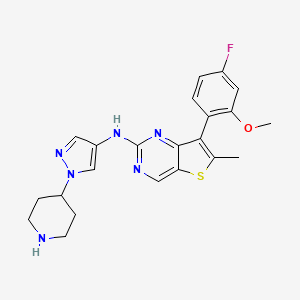
7-(4-Fluoro-2-methoxyphenyl)-6-methyl-N-(1-(piperidin-4-yl)-1H-pyrazol-4-yl) thieno (3,2-d)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAX-40279 is a potent, selective, and bioavailable dual kinase inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). It has shown significant potential in the treatment of acute myeloid leukemia (AML) by inhibiting the growth of AML xenograft tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAX-40279 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature .
Industrial Production Methods
Industrial production of MAX-40279 follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
MAX-40279 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of MAX-40279, which are studied for their potential therapeutic applications .
Scientific Research Applications
MAX-40279 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes and its potential to modulate biological pathways.
Medicine: Explored as a therapeutic agent for the treatment of AML and other cancers. .
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
MAX-40279 exerts its effects by inhibiting the activity of FLT3 and FGFR kinases. These kinases play crucial roles in cell proliferation, differentiation, and survival. By blocking their activity, MAX-40279 disrupts the signaling pathways that promote cancer cell growth and survival. The compound has shown efficacy in inhibiting FLT3 mutants that are resistant to other inhibitors, making it a valuable tool in overcoming drug resistance .
Comparison with Similar Compounds
Similar Compounds
AC220 (Quizartinib): Another FLT3 inhibitor used in the treatment of AML.
Sorafenib: A multikinase inhibitor that targets FLT3 among other kinases.
Ponatinib: A multikinase inhibitor with activity against both FLT3 and FGFR
Uniqueness of MAX-40279
MAX-40279 stands out due to its dual inhibition of FLT3 and FGFR, which provides a broader therapeutic potential and the ability to overcome resistance mechanisms associated with single-target inhibitors. Its higher drug concentration in bone marrow compared to plasma further enhances its efficacy in treating AML .
Properties
CAS No. |
2070931-57-4 |
|---|---|
Molecular Formula |
C22H23FN6OS |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C22H23FN6OS/c1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16/h3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28) |
InChI Key |
AVIOBQFPAGEICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


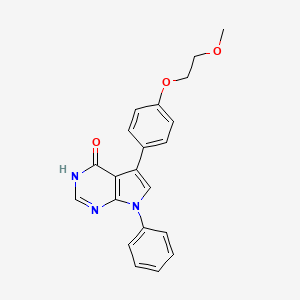

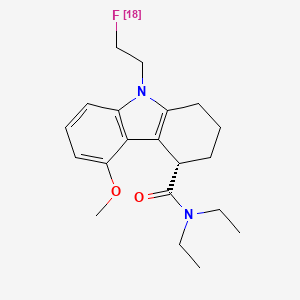



![6-[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10815416.png)
![(3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide](/img/structure/B10815418.png)
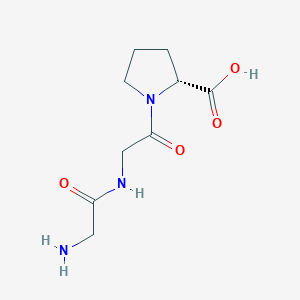
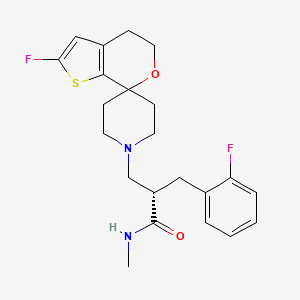
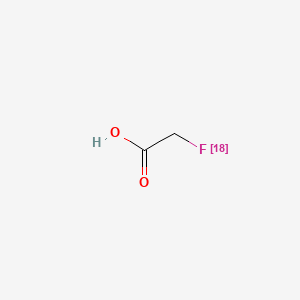
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815433.png)
